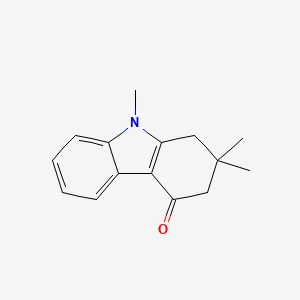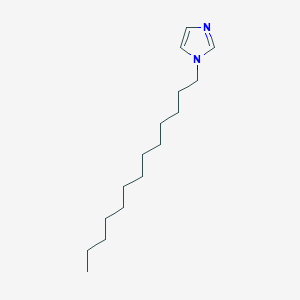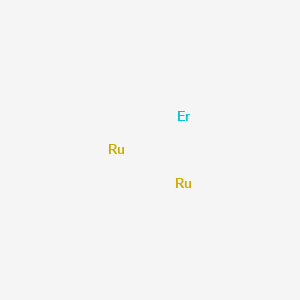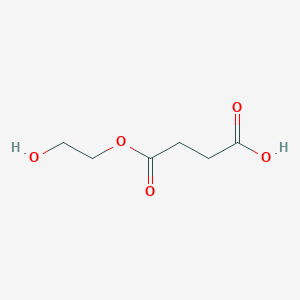pentasilolane CAS No. 23118-88-9](/img/structure/B14706902.png)
[Dimethyl(phenyl)silyl](nonamethyl)pentasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)silylpentasilolane is a unique organosilicon compound characterized by its complex structure, which includes both dimethyl(phenyl)silyl and nonamethylpentasilolane groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silylpentasilolane typically involves the reaction of dimethyl(phenyl)silyl chloride with nonamethylpentasilolane in the presence of a suitable base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common bases used in this synthesis include lithium diisopropylamide (LDA) and sodium hydride (NaH).
Industrial Production Methods
Industrial production of Dimethyl(phenyl)silylpentasilolane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)silylpentasilolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or metal hydrides, resulting in the formation of silyl ethers or silanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as alkoxides or amines replace the phenyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrosilanes, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include silanols, siloxanes, silyl ethers, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl(phenyl)silylpentasilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of novel pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethyl(phenyl)silylpentasilolane involves its ability to form stable silicon-carbon bonds, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Silicon-carbon bond formation: The compound can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new silicon-carbon bonds.
Protective group chemistry: The dimethyl(phenyl)silyl group can protect reactive functional groups during chemical synthesis, allowing for selective reactions to occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar protective group chemistry.
Phenyltrimethylsilane: Another organosilicon compound with similar reactivity but different steric and electronic properties.
Hexamethyldisiloxane: A related compound used in the synthesis of silicone polymers and as a reagent in organic synthesis.
Uniqueness
Dimethyl(phenyl)silylpentasilolane is unique due to its combination of dimethyl(phenyl)silyl and nonamethylpentasilolane groups, which provide distinct steric and electronic properties. This uniqueness allows for specific applications in chemical synthesis and materials science that are not achievable with simpler organosilicon compounds.
Propriétés
Numéro CAS |
23118-88-9 |
|---|---|
Formule moléculaire |
C17H38Si6 |
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-phenylsilane |
InChI |
InChI=1S/C17H38Si6/c1-18(2,17-15-13-12-14-16-17)23(11)21(7,8)19(3,4)20(5,6)22(23,9)10/h12-16H,1-11H3 |
Clé InChI |
QWEHYAVTIBUPID-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)C2=CC=CC=C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)







![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
